6-Methyl-8-(oxolan-2-YL)oct-5-EN-2-one
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Overview
Description
6-Methyl-8-(oxolan-2-yl)oct-5-en-2-one is an organic compound with a complex structure that includes a methyl group, an oxolan ring, and an octenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-(oxolan-2-yl)oct-5-en-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by cyclization to form the oxolan ring. The reaction conditions often require the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and advanced purification techniques like distillation or chromatography are used to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-8-(oxolan-2-yl)oct-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or amines replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
6-Methyl-8-(oxolan-2-yl)oct-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 6-Methyl-8-(oxolan-2-yl)oct-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-8-(oxolan-2-yl)oct-5-en-2-ol: Similar structure but with an alcohol group instead of a ketone.
6-Methyl-8-(oxolan-2-yl)oct-5-en-2-amine: Contains an amine group instead of a ketone.
6-Methyl-8-(oxolan-2-yl)oct-5-en-2-carboxylic acid: Features a carboxylic acid group.
Uniqueness
6-Methyl-8-(oxolan-2-yl)oct-5-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxolan ring and octenone chain make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
60432-82-8 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
6-methyl-8-(oxolan-2-yl)oct-5-en-2-one |
InChI |
InChI=1S/C13H22O2/c1-11(5-3-6-12(2)14)8-9-13-7-4-10-15-13/h5,13H,3-4,6-10H2,1-2H3 |
InChI Key |
IPFXUFMEIPJNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)C)CCC1CCCO1 |
Origin of Product |
United States |
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